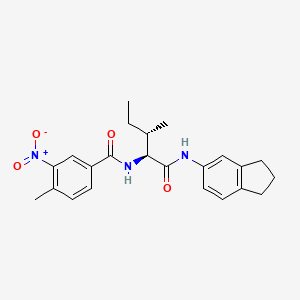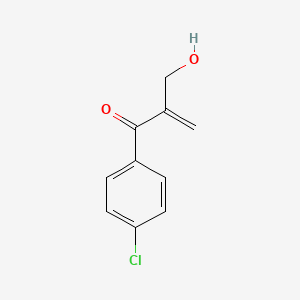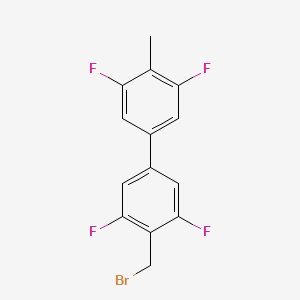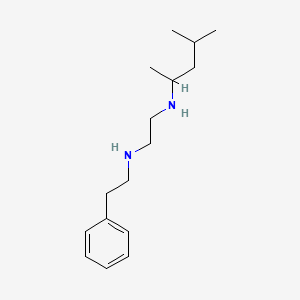
2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Methylphenyl)-3-(9-Phenanthrenyl)-2-Propen-1-on beinhaltet typischerweise die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion erfolgt zwischen einem aromatischen Aldehyd und einem aromatischen Keton in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid. Die Reaktion wird üblicherweise in einem Ethanol- oder Methanol-Lösungsmittel bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Synthese dieser Verbindung unter Verwendung ähnlicher Reaktionsbedingungen hochskaliert werden. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsparametern kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus können Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt werden, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Methylphenyl)-3-(9-Phenanthrenyl)-2-Propen-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Epoxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Epoxide ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(9-Phenanthrenyl)-2-Propen-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Ausgangsstoff oder Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien, Farbstoffe und anderer Industrieprodukte eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methylphenyl)-3-(9-Phenanthrenyl)-2-Propen-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 1-(4-methylphenyl)-3-(9-phenanthrenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Methylphenyl)-3-Phenyl-2-Propen-1-on: Ein ähnliches Chalkon mit einer Phenylgruppe anstelle einer Phenanthrenylgruppe.
1-(4-Methylphenyl)-3-(4-Methoxyphenyl)-2-Propen-1-on: Ein weiteres Chalkon mit einer methoxysubstituierten Phenylgruppe.
Einzigartigkeit
1-(4-Methylphenyl)-3-(9-Phenanthrenyl)-2-Propen-1-on ist aufgrund des Vorhandenseins der Phenanthrenylgruppe einzigartig, die im Vergleich zu anderen Chalkonen unterschiedliche chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
CAS-Nummer |
428440-70-4 |
|---|---|
Molekularformel |
C24H18O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-phenanthren-9-ylprop-2-en-1-one |
InChI |
InChI=1S/C24H18O/c1-17-10-12-18(13-11-17)24(25)15-14-20-16-19-6-2-3-7-21(19)23-9-5-4-8-22(20)23/h2-16H,1H3 |
InChI-Schlüssel |
FOUVUBTWCIZYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12589234.png)
![Thiourea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12589237.png)
![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)

![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)




![3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12589292.png)

